molecular formula C9H8F3NO2 B8600756 Ethanone, 1-[6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-

Ethanone, 1-[6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-

Cat. No. B8600756
M. Wt: 219.16 g/mol
InChI Key: FUDDWUMJNHBDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-[6-(2,2,2-trifluoroethoxy)-3-pyridinyl]- is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-[6-(2,2,2-trifluoroethoxy)-3-pyridinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-[6-(2,2,2-trifluoroethoxy)-3-pyridinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethanone, 1-[6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethanone

InChI

InChI=1S/C9H8F3NO2/c1-6(14)7-2-3-8(13-4-7)15-5-9(10,11)12/h2-4H,5H2,1H3

InChI Key

FUDDWUMJNHBDSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N-methoxy-N-methyl-6-(2,2,2-trifluoroethoxy)nicotinamide (6.54 g, 24.8 mmol, Step-2) in tetrahydrofuran (80 mL) is added dropwise 1.06M methylmagnesium bromide (46.7 mL, 49.5 mmol) at 0° C. The reaction mixture is stirred at room temperature for 1.5 hours. The reaction mixture is poured into saturated aqueous sodium hydrogen carbonate (100 mL) and extracted with ethyl acetate (300 mL). The organic layer is washed with water (100 mL×2) and dried over sodium sulfate and concentrated in vacuo. The residue is purified by column chromatography on silica gel eluting with n-hexane/ethyl acetate (1:1) to give 4.51 g (83% yield) of the title compound as colorless oil.
Name
N-methoxy-N-methyl-6-(2,2,2-trifluoroethoxy)nicotinamide
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
46.7 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
83%

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